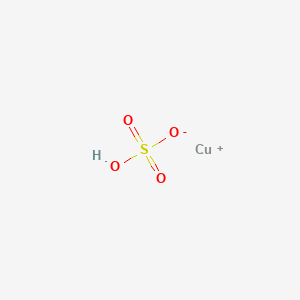
Sulfuric acid, copper salt, basic
Vue d'ensemble
Description
Cupric sulfate is a salt formed by treating cupric oxide with sulfuric acid. It forms as large, bright blue crystals containing five molecules of water (CuSO4·5H2O) and is known in commerce as blue vitriol . The anhydrous salt is produced by heating the hydrate .
Synthesis Analysis
Copper sulfate is produced industrially by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . For laboratory use, copper sulfate is usually purchased . Copper sulfate can also be produced by slowly leaching low-grade copper ore in air; bacteria may be used to hasten the process .Molecular Structure Analysis
The CuSO4 molecule consists of an ionic bond between the copper cation (Cu2+) and the sulfate anion (SO42-) . The molecular formula for the pentahydrate form is CuSO4·5H2O, with a molecular weight of 249.69 .Chemical Reactions Analysis
Acids react with bases to form a salt and water. For instance, sulfuric acid + copper (II) oxide → copper (II) sulfate + water . Copper sulfate only forms when copper oxide reacts with sulfur dioxide .Physical And Chemical Properties Analysis
Copper sulfate is a gray-white (anhydrous) or blue (pentahydrate) compound . It has a high solubility in water and is practically insoluble in alcohol . Copper sulfate exhibits acid characteristics with a pH of a 0.2 molar solution .Applications De Recherche Scientifique
Environmental Remediation
Copper-based nanomaterials, including copper(1+);hydrogen sulfate, have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability . They are used in environmental catalysis to address knowledge gaps in pollution management . These materials are particularly effective in the remediation of heavy metals, organic pollutants, pharmaceuticals, and other contaminants .
Hydrogen Sulfide Chemisorption
Copper-based metal–organic frameworks (MOFs) with different organic linkers have been synthesized for the removal of H2S gas at room temperature . The adsorption capacity of these MOFs is high, and they can be regenerated by the successive effect of methanol and low power UV-C radiation .
Electrode Materials
Copper–sulfur compounds, including copper(1+);hydrogen sulfate, are used as electrode materials . They exhibit excellent electrical conductivity, a wide voltage range, high specific capacitance, diverse structures, and abundant copper reserves .
Antimicrobial Therapies
Understanding the mechanisms underlying copper action in cells can provide new insights and may contribute to the development of novel antimicrobial therapies .
Algaecides
Copper sulfate, a form of copper(1+);hydrogen sulfate, has been used as a main algaecide in studies .
Catalysis, Sensors, Supercapacitors, and Solar Cells
Copper–sulfur compounds have been widely studied in catalysis, sensors, supercapacitors, solar cells, and other fields .
Safety And Hazards
Sulfuric acid is a corrosive substance, destructive to the skin, eyes, teeth, and lungs. Severe exposure can result in death . Copper sulfate can cause irritation of the eyes, nose, and throat. Breathing in the mist or vapor can cause difficulty in breathing, teeth erosion or the mouth to become sore .
Orientations Futures
Copper sulfate is widely used in agriculture as a pesticide, germicide, feed additive, and soil additive . It is also used in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent . Future research may focus on the optimization of these applications and the development of new uses for copper sulfate.
Relevant Papers The paper titled “Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis” discusses the use of copper sulfate in organic synthesis . Another paper titled “Reacting copper (II) oxide with sulfuric acid” provides an experimental procedure for the reaction of copper (II) oxide with sulfuric acid .
Propriétés
IUPAC Name |
copper(1+);hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGAHKREIDQEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuHO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfuric acid, copper salt, basic | |
CAS RN |
1344-73-6 | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



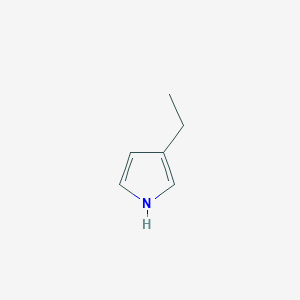
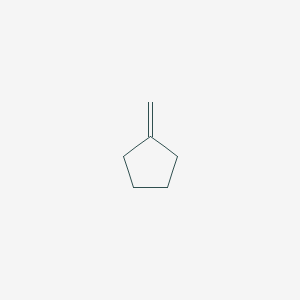


![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
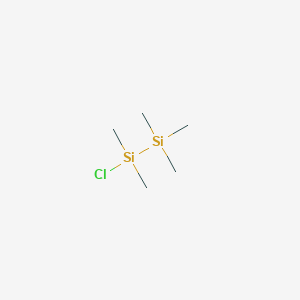


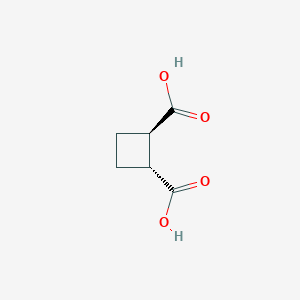
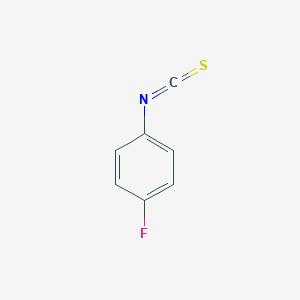
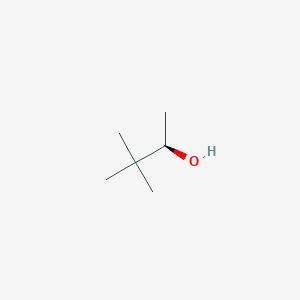


![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)